molecular formula C52H84O21 B2437156 Jujuboside B1 CAS No. 68144-21-8

Jujuboside B1

Cat. No.: B2437156
CAS No.: 68144-21-8
M. Wt: 1045.223
InChI Key: OAVAUZCEOWCYCC-XXNKVWPGSA-N
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Mechanism of Action

Target of Action

Jujuboside B1, a dammarane-type triterpene oligoglycoside, is isolated from Ziziphi Spinosae Semen . It primarily targets Cytochrome P450 enzymes (CYP450s) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

This compound interacts with its targets, leading to various changes in the body. For instance, it has been found to suppress the expression of 11β-Hydroxysteroid Dehydrogenase type 2 (11β-HSD2) and increase the expression of Glucocorticoid Receptor (GR) . This interaction results in the reduction of inflammatory mediators such as Tumor Necrosis Factor (TNF)-α , Interleukin (IL)-1β , and Nitric Oxide (NO) in the liver .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the increased MyD88-dependent signaling , mitogen-activated protein kinase activation , and expression of inflammatory genes . This leads to a reduction in inflammation and liver damage caused by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic processes of this compound fit in the one-compartment model of oral administration and two-compartment model of intravenous administration . The absolute oral bioavailability of this compound in rats was found to be only 36% , indicating that it may have low bioavailability when administered orally.

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to reduce liver damage markers and inflammatory cytokines, which were increased by LPS . Moreover, it suppresses LPS-induced mice lethality without affecting the survival rate . These results suggest that this compound may protect the liver against LPS-induced damage by regulating anti-inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of bioactive constituents in Zizyphi Spinosae Semen, from which this compound is derived, increases with the increase in frying time from 65 to 80 min at 150 °C . Furthermore, the production area of Zizyphi Spinosae Semen can also affect the content of bioactive constituents .

Biochemical Analysis

Biochemical Properties

Jujuboside B1 interacts with various enzymes, proteins, and other biomolecules. It has been found to show promising effects on neonatal rat cardiomyocyte injury induced by hydrogen peroxide in vitro

Cellular Effects

This compound has been shown to have protective effects on cells. For instance, it suppressed lipopolysaccharide (LPS)-induced mice lethality and serum levels of liver damage markers without affecting the survival rate . It also reduced inflammatory cytokines and toll-like receptor 4 (TLR4) protein expression, which were increased by LPS .

Molecular Mechanism

The hepatoprotective effect of this compound is mediated by inhibiting the increased MyD88-dependent signaling, mitogen-activated protein kinase activation, and expression of inflammatory genes induced by LPS . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that this compound can suppress LPS-induced hepatic injury

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress LPS-induced mice lethality and serum levels of liver damage markers

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Jujuboside B1 typically involves extraction from the seeds of Ziziphus jujuba. The seeds are powdered and mixed with ethanol, followed by reflux extraction at 70°C for 1.5 hours . The supernatant is then collected, concentrated, and dried to obtain the jujube extract.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes using similar methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) are commonly used for the quantification and quality control of this compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Jujuboside B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .

Scientific Research Applications

Jujuboside B1 has a wide range of scientific research applications:

Properties

IUPAC Name

2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVAUZCEOWCYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1045.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Jujuboside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55466-05-2
Record name 55466-05-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Jujuboside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222 - 225 °C
Record name Jujuboside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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